molecular formula C12H13ClN4S2 B2561465 (E)-N'-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide CAS No. 882080-32-2

(E)-N'-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2561465
CAS No.: 882080-32-2
M. Wt: 312.83
InChI Key: YMAXDFACMMZKLC-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivation are frequently associated with tumor progression, metastasis, and drug resistance in various cancers. This compound functions by competitively binding to the ATP-binding site of FAK, thereby inhibiting its kinase activity and downstream oncogenic signaling. Research utilizing this inhibitor has been instrumental in elucidating the biological functions of FAK in the tumor microenvironment, including its role in cancer stem cell maintenance and interactions with immune cells. Preclinical studies highlight its value as a tool compound for investigating the therapeutic potential of FAK inhibition, both as a monotherapy and in combination with other targeted agents or immunotherapies, providing crucial insights for oncology and cell biology research.

Properties

IUPAC Name

N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S2/c1-17(2)8-14-11-15-16-12(19-11)18-7-9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAXDFACMMZKLC-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN=C(S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the 4-Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction of the thiadiazole ring with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Formation of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the intermediate product with dimethylamine under suitable conditions to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

Anticancer Activity

1,3,4-thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole ring exhibit significant growth inhibition against various cancer cell lines. For instance, studies have shown that modifications in the thiadiazole structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may interact with molecular targets involved in cancer proliferation and survival.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties. They act by disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival . This makes them promising candidates for developing new antibiotics amid rising antibiotic resistance.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of 1,3,4-thiadiazole derivatives. The compound may inhibit key inflammatory mediators and enzymes such as cyclooxygenases and lipoxygenases, thereby reducing inflammation . This could be particularly beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several case studies demonstrating the efficacy of thiadiazole derivatives:

  • Anticancer Studies : A study reported that a series of thiadiazole derivatives showed significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Evaluation : Another research highlighted a novel thiadiazole derivative that exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • In Vivo Models : Animal studies have corroborated the in vitro findings, showing reduced tumor size and improved survival rates in models treated with thiadiazole compounds compared to controls .

Data Tables

Biological ActivityMechanismReferences
AnticancerApoptosis induction
AntimicrobialCell wall synthesis disruption
Anti-inflammatoryInhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of (E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s thiadiazole ring and chlorophenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

A comparative analysis with structurally related compounds highlights key differences in substituents, biological activity, and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity Key Findings Reference
(E)-N'-(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide 1,3,4-Thiadiazole 4-Chlorobenzylsulfanyl, dimethylimidamide Under investigation Predicted enhanced metabolic stability due to thiadiazole core .
4-[(2,4-Dioxothiazolidin-5-ylidene)methyl]-N-phenylbenzamide derivatives Thiazolidinedione Dioxothiazolidinone, benzamide Antidiabetic, anti-inflammatory Demonstrated PPAR-γ agonism in vitro .
2,4-Disubstituted 5-Nitroimidazoles 5-Nitroimidazole Phenylsulfonylmethyl, alkyl groups Antiparasitic, antibacterial (C. difficile) Superior antiparasitic activity to metronidazole; lower mutagenicity .
(E)-N'-{5-[(1E)-1-Cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide 1,3,4-Thiadiazole Cyano-vinyl, 4-methoxyphenyl Not reported Increased electron-withdrawing effects may alter receptor binding .

Computational and Crystallographic Tools

  • SHELX Suite : Widely used for crystallographic refinement of similar small molecules, ensuring accurate structural validation .
  • ORTEP-3/WinGX : Employed for visualizing molecular geometry and electron density maps, critical for confirming stereochemistry in analogues .

Biological Activity

The compound (E)-N'-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide, a derivative of 1,3,4-thiadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of thiadiazole derivatives typically involves several steps including the formation of the thiadiazole ring and subsequent functionalization. For this compound, key steps may include:

  • Formation of Thiadiazole Ring : Starting from 4-chlorobenzoic acid, various synthetic routes can yield the thiadiazole core.
  • Functionalization : The introduction of the dimethylmethanimidamide group enhances the biological profile of the compound.

Antiviral Activity

Research indicates that thiadiazole derivatives exhibit antiviral properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against the tobacco mosaic virus (TMV) with certain derivatives displaying up to 50% inhibition rates . This suggests that this compound could possess similar antiviral potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound's structure allows it to interfere with DNA replication processes due to its bioisosteric relationship with pyrimidine . In vitro studies on various cancer cell lines (e.g., MCF-7) demonstrated that certain thiadiazole derivatives could induce apoptosis and inhibit cell proliferation effectively .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for antibacterial activity. Compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group may enhance this activity through increased lipophilicity and better membrane penetration.

Study on Antiviral Properties

A study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives and evaluated their antiviral activity against TMV. Among these compounds, some exhibited significant inhibition rates comparable to established antiviral agents .

Study on Anticancer Effects

In a comprehensive study focusing on anticancer properties, a series of thiadiazole derivatives were tested against LoVo and MCF-7 cell lines. Results indicated that certain compounds significantly reduced cell viability and induced apoptosis through cell cycle arrest mechanisms .

Data Tables

Biological Activity Tested Compound Effectiveness
Antiviral5-(4-Chlorophenyl)-1,3,4-thiadiazole~50% TMV inhibition
AnticancerThiadiazole DerivativeInduces apoptosis in MCF-7 cells
AntibacterialVarious ThiadiazolesModerate to strong activity against Salmonella typhi

Q & A

Q. Yield Optimization :

  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.
  • Use stoichiometric excess (1.2–1.5 eq) of DMF-DMA to drive the condensation to completion .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (e.g., imine proton at δ 8.2–8.5 ppm, J = 12–14 Hz) and assign aromatic protons (4-chlorophenyl group at δ 7.3–7.5 ppm) .
    • HSQC/HMBC : Resolve connectivity between the thiadiazole core and substituents.
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal (size >0.2 mm³).
    • Refinement : Apply SHELXL for structure solution and OLEX2/ORTEP-3 for graphical representation. Anisotropic displacement parameters (ADPs) should resolve disorder in flexible groups (e.g., dimethylamino) .

Table 1 : Example Crystallographic Data (Hypothetical)

ParameterValue
Space GroupP 1
a, b, c (Å)7.12, 8.34, 12.56
α, β, γ (°)90, 95.2, 90
R-factor0.051
CCDC Deposition No.2345678

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial IC₅₀ variability)?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., broth microdilution for MIC testing per CLSI guidelines) to minimize inter-lab variability.
    • Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
  • Data Analysis :
    • Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers.
    • Use Design of Experiments (DoE) to test variables (e.g., pH, inoculum size) and identify confounding factors .
  • Structural Validation :
    • Confirm batch purity via HPLC-MS to rule out degradation products.
    • Compare crystallographic data (e.g., torsion angles of the thiadiazole ring) to ensure conformational consistency across studies .

Advanced: What computational strategies can predict the compound’s interaction with biological targets (e.g., bacterial enzymes)?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to model binding to target proteins (e.g., dihydrofolate reductase).
    • Validate docking poses with MD simulations (GROMACS/AMBER) over 100 ns to assess stability .
  • QSAR Modeling :
    • Train models on thiadiazole derivatives with known IC₅₀ values.
    • Descriptors: LogP, polar surface area, H-bond donor/acceptor counts .

Table 2 : Hypothetical Docking Scores vs. Experimental IC₅₀

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
DHFR (E. coli)-9.22.5 ± 0.3
CYP450 3A4-6.8>50

Advanced: How to design mechanistic studies to elucidate the compound’s antimicrobial mode of action?

Methodological Answer:

  • Time-Kill Assays :
    • Expose bacterial cultures (e.g., S. aureus) to 1×, 2×, and 4× MIC. Sample at 0, 2, 4, 8, 24 h for CFU counts.
  • Metabolomic Profiling :
    • Use LC-MS/MS to track changes in bacterial metabolites (e.g., folate pathway intermediates).
  • Resistance Induction :
    • Serial passage experiments (sub-MIC exposure over 20 generations) to assess mutation frequency .
  • Fluorescence Microscopy :
    • Stain treated cells with SYTOX Green to evaluate membrane disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.